molecular formula C31H33F3N2O2 B14037624 (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide

(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide

Cat. No.: B14037624
M. Wt: 522.6 g/mol
InChI Key: VEVQYNBVSYQDBJ-IDZRBWSNSA-N
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Description

The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems, including a dibenzoannulene core, and various functional groups such as hydroxyl, trifluoromethyl, and carboxamide

Properties

Molecular Formula

C31H33F3N2O2

Molecular Weight

522.6 g/mol

IUPAC Name

(1S,11R,13R)-1-benzyl-13-hydroxy-11-methyl-N-(2-methylpyridin-3-yl)-13-(trifluoromethyl)tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene-5-carboxamide

InChI

InChI=1S/C31H33F3N2O2/c1-21-26(11-7-17-35-21)36-27(37)24-12-13-25-23(18-24)10-6-14-28(2)20-30(38,31(32,33)34)16-15-29(25,28)19-22-8-4-3-5-9-22/h3-5,7-9,11-13,17-18,38H,6,10,14-16,19-20H2,1-2H3,(H,36,37)/t28-,29-,30-/m1/s1

InChI Key

VEVQYNBVSYQDBJ-IDZRBWSNSA-N

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@]4(CCC3)C)(C(F)(F)F)O)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4(CCC3)C)(C(F)(F)F)O)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:

    Formation of the dibenzoannulene core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Functional groups such as hydroxyl, trifluoromethyl, and carboxamide are introduced through specific reactions like hydroxylation, trifluoromethylation, and amidation.

    Chiral resolution: The compound’s stereochemistry is controlled through chiral catalysts or resolution techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:

    Catalysis: Using efficient catalysts to speed up reactions and improve yields.

    Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.

    Automation: Utilizing automated systems for large-scale synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide has several scientific research applications:

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: Its chemical properties can be exploited in the development of new industrial catalysts or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide shares similarities with other dibenzoannulene derivatives and compounds with trifluoromethyl groups.
  • Other similar compounds : Include those with similar ring structures and functional groups, such as benzyl derivatives and pyridine-containing molecules.

Uniqueness

The uniqueness of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C] annulene-9-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₂₃H₂₃F₃N₂O₂. Its structure includes multiple functional groups that may contribute to its biological activity. The presence of a trifluoromethyl group and a benzyl moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial effects against several bacterial strains. Its activity is believed to stem from the disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
  • Receptor Modulation : As a potential nuclear receptor modulator, this compound may influence gene expression related to metabolism and cell growth. Studies have indicated its ability to interact with specific nuclear receptors involved in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Receptor ModulationInteraction with nuclear receptors

Case Study: Anticancer Activity

In a study published in 2022, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study also noted changes in apoptosis markers such as caspase activation and PARP cleavage .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, suggesting moderate antibacterial potency. Further analysis revealed that the compound disrupted bacterial membrane integrity as evidenced by increased membrane permeability assays .

The proposed mechanisms underlying the biological activities of this compound include:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells leading to reduced proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Inhibition of Bacterial Growth : Interference with essential bacterial metabolic processes.

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